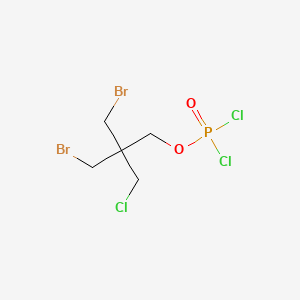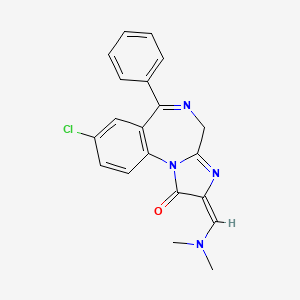![molecular formula C23H25N B14593337 4-[(4-Octylphenyl)ethynyl]benzonitrile CAS No. 61614-42-4](/img/structure/B14593337.png)
4-[(4-Octylphenyl)ethynyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Octylphenyl)ethynyl]benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of an octylphenyl group attached to an ethynylbenzonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Octylphenyl)ethynyl]benzonitrile typically involves the coupling of 4-octylphenylacetylene with 4-bromobenzonitrile. The reaction is usually carried out under palladium-catalyzed cross-coupling conditions, such as the Sonogashira coupling reaction. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine or potassium carbonate. The reaction is typically performed in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Octylphenyl)ethynyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds, depending on the electrophile used.
Applications De Recherche Scientifique
4-[(4-Octylphenyl)ethynyl]benzonitrile has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-[(4-Octylphenyl)ethynyl]benzonitrile involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the nitrile group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethynylbenzonitrile: Lacks the octylphenyl group, making it less hydrophobic and potentially less effective in certain applications.
4-(4-Octylphenyl)benzonitrile: Similar structure but without the ethynyl group, which may affect its reactivity and interaction with molecular targets.
Uniqueness
4-[(4-Octylphenyl)ethynyl]benzonitrile is unique due to the presence of both the octylphenyl and ethynyl groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
61614-42-4 |
|---|---|
Formule moléculaire |
C23H25N |
Poids moléculaire |
315.5 g/mol |
Nom IUPAC |
4-[2-(4-octylphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C23H25N/c1-2-3-4-5-6-7-8-20-9-11-21(12-10-20)13-14-22-15-17-23(19-24)18-16-22/h9-12,15-18H,2-8H2,1H3 |
Clé InChI |
SFKRCBGHYBYANG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Oxan-2-yl)oxy]-4-(sulfanylmethyl)furan-2(5H)-one](/img/structure/B14593261.png)

![2-Chloro-1-[(4-methoxyphenyl)sulfanyl]-4-(trifluoromethyl)benzene](/img/structure/B14593266.png)

![6-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14593279.png)


![2,2'-(Ethene-1,2-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole]](/img/structure/B14593296.png)


![1-(4-Chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanimine](/img/structure/B14593309.png)

![7-(Methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14593314.png)

